3-(4-fluorobenzyl)-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

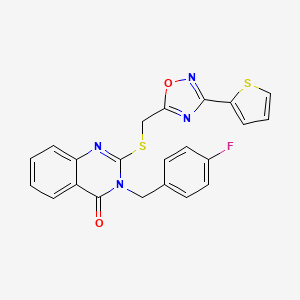

This compound belongs to the quinazolin-4(3H)-one family, a class of heterocyclic molecules known for their diverse pharmacological and pesticidal activities. Its structure features a fluorobenzyl group at the 3-position and a sulfur-linked 1,2,4-oxadiazole moiety substituted with a thiophen-2-yl group at the 2-position. The fluorobenzyl group enhances lipophilicity and metabolic stability, while the oxadiazole-thiophene combination may influence π-π stacking and hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O2S2/c23-15-9-7-14(8-10-15)12-27-21(28)16-4-1-2-5-17(16)24-22(27)31-13-19-25-20(26-29-19)18-6-3-11-30-18/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAIDABYUPQLLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=CS4)CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorobenzyl)-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel synthetic derivative belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly its antimicrobial and anticancer properties, based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

This structure incorporates several pharmacophores that may contribute to its biological activity. The presence of a fluorobenzyl group and a thiophene ring enhances its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of quinazolinones exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, including Staphylococcus aureus (both methicillin-sensitive and resistant strains), Escherichia coli , and Pseudomonas aeruginosa .

Minimum Inhibitory Concentrations (MIC)

Table 1 summarizes the MIC values for the compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Methicillin-resistant S. aureus | 1.25 |

| Escherichia coli | 2.50 |

| Pseudomonas aeruginosa | 3.00 |

These results indicate that the compound exhibits potent antibacterial activity, particularly against S. aureus , suggesting potential therapeutic applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it possesses significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

Cytotoxicity Assay Results

The cytotoxicity of the compound was assessed using the MTT assay, and the IC50 values are presented in Table 2:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.5 |

| A549 | 10.2 |

| HCT116 | 7.8 |

These findings suggest that the compound has promising anticancer properties, warranting further investigation into its mechanism of action and potential clinical applications.

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Inhibition of DNA Synthesis : Quinazolinones are known to interfere with DNA replication and repair mechanisms.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Targeting Bacterial Enzymes : The presence of specific functional groups allows for interaction with bacterial enzymes critical for survival.

Case Studies

Several studies have highlighted the efficacy of quinazolinone derivatives in clinical settings:

- A study published in MDPI reported that similar compounds showed synergistic effects when combined with conventional antibiotics against resistant strains of bacteria .

- Another investigation indicated that quinazolinones could effectively inhibit biofilm formation in bacterial cultures, enhancing their therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related quinazolinones and heterocyclic derivatives, focusing on substituent variations and biological activities. Key analogues include:

Pesticidal Quinazolinones ()

A study by Wang et al. synthesized 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one, which demonstrated potent pesticidal activity against Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac) with EC50 values of 47.6 and 22.1 μg/mL, respectively.

Kinase Inhibitors ()

2-((4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one () acts as a phosphoinositide 3-kinase (PI3K) inhibitor. Its pyrazolo-pyrimidine and trifluoromethylbenzyl groups contrast with the target compound’s oxadiazole-thiophene motif, suggesting divergent binding modes. Example 76 in , containing a morpholinomethylthiophene substituent, highlights the role of sulfur-containing heterocycles in modulating kinase affinity .

Fluorobenzyl Derivatives ()

Compounds like 3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one () and 3-(4-Fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one () share the fluorobenzyl group but differ in core scaffolds (thiazolidinone vs. quinazolinone) and substituents. These differences influence physicochemical properties such as melting points and solubility .

Comparative Data Table

Key Observations

Fluorine Effects : Fluorobenzyl substituents are common across analogues, likely improving metabolic stability and membrane permeability .

Activity Gaps : While pesticidal and kinase-inhibitory activities are documented in analogues, the target compound’s specific biological profile remains uncharacterized in the provided evidence.

Q & A

Basic: What are the recommended synthetic pathways for 3-(4-fluorobenzyl)-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of intermediates like 1,3,4-oxadiazole and quinazolinone cores. Key steps include:

- Microwave-assisted synthesis to reduce reaction time and improve yield .

- Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) for nucleophilic substitution reactions .

- Monitoring via TLC (Rf values) or HPLC (retention time) to track intermediate formation .

Optimization strategies: - Adjust reaction temperature (e.g., 60–80°C for cyclization steps) .

- Purify intermediates via recrystallization (ethanol/methanol) to minimize impurities .

Basic: Which spectroscopic and analytical methods are critical for structural confirmation of this compound?

- NMR Spectroscopy :

- FT-IR :

- Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

- Mass Spectrometry :

Basic: How can researchers ensure purity and stability during synthesis and storage?

- Purity Assessment :

- Use HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity .

- Stability Testing :

- Store the compound in amber vials at -20°C to prevent photodegradation .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial Screening :

- Broth microdilution (MIC against S. aureus or E. coli) .

- Cytotoxicity :

- MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

- Enzyme Inhibition :

- Fluorescence-based assays for kinases or cyclooxygenase (COX-2) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Key Modifications :

- Replace the 4-fluorobenzyl group with electron-withdrawing groups (e.g., nitro) to improve target binding .

- Vary the thiophene substituent to modulate lipophilicity (ClogP 3.5–4.5) .

- Validation :

- Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or DHFR .

Advanced: How should researchers address contradictions in reported synthetic yields or biological data?

- Case Example :

- If yields vary (e.g., 60% vs. 85% for oxadiazole formation), verify solvent purity and catalyst loading .

- Biological Replication :

- Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .

Advanced: What computational strategies are effective for predicting target binding and pharmacokinetics?

- Molecular Docking :

- Simulate binding to ATP-binding pockets (e.g., using PDB ID 1M17) with a grid size of 60×60×60 Å .

- ADMET Prediction :

- SwissADME for bioavailability radar (TPSA > 80 Ų reduces BBB penetration) .

Advanced: How can degradation products be identified and mitigated during formulation?

- Forced Degradation Studies :

- Expose the compound to oxidative (3% H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions .

- Analytical Tools :

- LC-MS/MS to characterize degradation products (e.g., quinazolinone ring oxidation) .

Advanced: What strategies resolve discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling :

- Measure plasma half-life (e.g., rodent studies) to identify poor bioavailability .

- Metabolite Identification :

- Use liver microsomes to detect rapid hepatic metabolism .

Advanced: How does the fluorine atom in the 4-fluorobenzyl group influence biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.